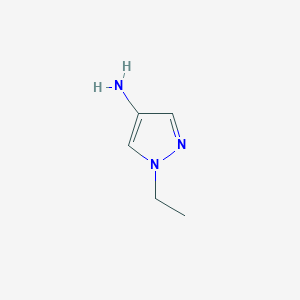

1-ethyl-1H-pyrazol-4-amine

Description

Overview of Pyrazole (B372694) Derivatives in Chemical Sciences

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, forms the foundation for a vast and diverse family of derivatives. mdpi.com First synthesized in 1889 by Edward Buchner, pyrazoles have since become a cornerstone in organic synthesis. mdpi.com Their unique structural and electronic properties make them versatile building blocks in various industrial sectors, including pharmaceuticals and agrochemicals. mdpi.comroyal-chem.com

The significance of pyrazole derivatives is underscored by their wide array of biological activities. These compounds have been shown to exhibit properties including anti-inflammatory, antimicrobial, anticancer, and antifungal effects. orientjchem.orgglobalresearchonline.net This broad spectrum of activity has led to their incorporation into numerous commercially available drugs. mdpi.com Beyond medicinal applications, pyrazole derivatives are integral to the development of pesticides, herbicides, and even advanced materials like conductive polymers. royal-chem.com The synthesis of these valuable compounds is a dynamic area of research, with ongoing efforts to develop more efficient and environmentally friendly methods, such as one-pot multicomponent processes and the use of transition-metal catalysts. mdpi.comroyal-chem.com

Significance of 1-ethyl-1H-pyrazol-4-amine as a Core Scaffold

Within the extensive family of pyrazole derivatives, this compound stands out as a crucial building block, or scaffold, for the creation of more complex molecules. Its structure, featuring an ethyl group at the 1-position and an amine group at the 4-position of the pyrazole ring, provides a versatile platform for chemical modification. vulcanchem.com The presence of the amine group, in particular, offers a reactive site for further functionalization, allowing for the attachment of various other molecular fragments.

The synthesis of this compound itself is a subject of academic interest. A common synthetic route involves the cyclocondensation reaction of ethyl hydrazine (B178648) with a suitable 1,3-diketone. vulcanchem.com Another documented method involves the alkylation of 4-nitropyrazole with an ethylating agent, followed by the reduction of the nitro group to an amine. chemicalbook.com This process yields the desired this compound, which can then be utilized in subsequent synthetic steps. chemicalbook.com

The physicochemical properties of this compound are fundamental to its utility as a scaffold. While specific experimental data can be limited, analogous compounds provide insight into its characteristics. The molecular weight is approximately 111.15 g/mol . vulcanchem.com It is noted to have high aqueous solubility and possesses both hydrogen bond donor and acceptor capabilities, which are important considerations in medicinal chemistry for drug-receptor interactions. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol vulcanchem.com |

| Hydrogen Bond Donors | 1 vulcanchem.com |

| Hydrogen Bond Acceptors | 1 vulcanchem.com |

| Aqueous Solubility | High vulcanchem.com |

This table presents data for the analogous compound as reported in the source.

Research Landscape and Emerging Trends for this compound

The academic interest in this compound is primarily driven by its application as an intermediate in the synthesis of compounds with potential therapeutic value. Research indicates its use in the creation of derivatives with anticancer and anti-inflammatory properties. For instance, it has been employed in the synthesis of pyrimidine-diamine derivatives that have shown activity against cancer. vulcanchem.com

The versatility of the this compound scaffold allows for the exploration of a wide chemical space. Researchers are actively investigating how modifications to this core structure influence the biological activity of the resulting molecules. This exploration of structure-activity relationships (SAR) is a key trend in the field. For example, the ethyl group and the amine at their respective positions on the pyrazole ring can be systematically altered to fine-tune the properties of the final compound.

Emerging research also focuses on the development of novel synthetic methodologies that utilize this compound. These efforts aim to create more efficient and selective reactions for building complex molecular architectures. The use of this scaffold in the synthesis of compounds for a variety of biological targets remains a vibrant area of investigation, with the potential to yield new therapeutic agents for a range of diseases.

Table 2: Research Applications of this compound Derivatives

| Research Area | Application | Key Findings |

| Medicinal Chemistry | Synthesis of anticancer agents | Used to create pyrimidine-diamine derivatives with potential anticancer activity. vulcanchem.com |

| Medicinal Chemistry | Synthesis of anti-inflammatory agents | The pyrazole scaffold is a known feature in some anti-inflammatory drugs. vulcanchem.com |

| Organic Synthesis | Building block for complex molecules | The amine group serves as a key reactive site for further chemical modifications. |

| Agrochemicals | Development of pesticides | Pyrazole derivatives are used in the creation of pesticides. royal-chem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENLKZLWIDJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427002 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876343-24-7 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1h-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazol 4 Amine and Its Derivatives

Classical Synthetic Routes to 4-Aminopyrazoles

The foundational methods for the synthesis of 4-aminopyrazoles have been well-established and continue to be utilized. These routes often rely on the condensation of acyclic precursors or the chemical modification of substituted pyrazoles.

Cyclization Reactions from Precursors with Amino and Carboxylic Functional Groups

The Knorr pyrazole (B372694) synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. name-reaction.comjk-sci.com A variation of this approach has been employed to generate libraries of 4-aminopyrazoles starting from Ugi adducts, which are precursors containing both amino and carboxylic acid functionalities. chim.it

The synthesis begins with a multi-component Ugi condensation involving a primary amine, a variety of carboxylic acids, carbonyl compounds, and isocyanides. chim.it This reaction efficiently produces functionalized α-acylamino amides. chim.it Subsequent acidic cleavage of a protecting group, such as a dimethoxybenzyl group, followed by condensation with hydrazine, leads to the formation of the 4-aminopyrazole ring system. chim.it

| Precursor Type | Key Reaction | Product Class | Yield Range (%) |

| Ugi Adducts | Ugi Condensation followed by Hydrazine Condensation | 4-Aminopyrazoles | 47-61 (over two steps) |

Table 1: Synthesis of 4-Aminopyrazoles via Ugi Adducts

Substitution Reactions via Alkylation of Appropriate Precursors

The introduction of an ethyl group onto the pyrazole nitrogen to form 1-ethyl-1H-pyrazol-4-amine can be achieved through substitution reactions, specifically N-alkylation of a suitable 4-aminopyrazole precursor. While direct alkylation of 4-aminopyrazole itself can lead to a mixture of N1 and N2 isomers, regioselective methods have been developed for pyrazole alkylation. The regioselectivity is often influenced by the nature of the substituents on the pyrazole ring and the reaction conditions employed.

General alkylation procedures involve the deprotonation of the pyrazole NH with a base, followed by reaction with an alkylating agent, such as an ethyl halide or sulfate. The choice of base and solvent system is crucial in controlling the regioselectivity of the alkylation.

| Precursor | Reagent | Product Type |

| 4-Aminopyrazole | Ethyl Halide/Sulfate + Base | This compound |

Table 2: General Scheme for N-Alkylation of 4-Aminopyrazole

Synthesis from 4-nitropyrazole and Alkylating Reagents

A practical and efficient two-step synthesis for 1-alkyl-4-aminopyrazoles, including the ethyl derivative, commences with commercially available 4-nitropyrazole. researchgate.net This method avoids potentially hazardous precursors sometimes used in other routes. google.com

The first step involves the N-alkylation of 4-nitropyrazole. The Mitsunobu reaction has been shown to be effective for this transformation, reacting 4-nitropyrazole with an alcohol, such as ethanol (B145695), in the presence of a phosphine (B1218219) and an azodicarboxylate. researchgate.net This reaction provides a regioselective route to the N1-alkylated product. researchgate.net

The subsequent step is the reduction of the 4-nitro group to the corresponding 4-amino group. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netgoogle.comresearchgate.net This reduction is generally clean and high-yielding.

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

| 4-Nitropyrazole | Ethanol, Triphenylphosphine, DIAD | 1-Ethyl-4-nitro-1H-pyrazole | H₂, Pd/C | This compound |

Table 3: Two-Step Synthesis of this compound from 4-Nitropyrazole

Reaction of Benzylhydrazine (B1204620) with Precursors

The use of substituted hydrazines, such as benzylhydrazine, is a common strategy in pyrazole synthesis to introduce a substituent at the N1 position directly. However, a specific, well-documented synthetic route for this compound or its close derivatives utilizing benzylhydrazine as a key reagent is not prominently featured in the surveyed scientific literature. While benzylhydrazine can be used in principle in reactions like the Knorr synthesis, this would lead to a 1-benzyl-4-aminopyrazole. Subsequent removal of the benzyl (B1604629) group and ethylation would be required, adding complexity to the synthesis.

Condensation of Hydrazides with Ketene (B1206846) Dithioacetal for 5-amino-3-methylthio-1H-pyrazole-4-carboxylates

A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been synthesized through the condensation of various hydrazides with a ketene dithioacetal. doaj.orgresearchgate.net This method provides a versatile route to highly functionalized pyrazole derivatives.

The reaction involves refluxing a hydrazide with a suitable ketene dithioacetal precursor in a solvent such as ethanol. researchgate.net The reaction proceeds via a cyclization mechanism to form the pyrazole ring. nih.gov

| Hydrazide Reactant | Ketene Dithioacetal Precursor | Product |

| Various Aromatic/Heterocyclic Hydrazides | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl 5-amino-1-(aroyl/heteroyl)-3-(methylthio)-1H-pyrazole-4-carboxylate |

Table 4: Synthesis of Pyrazole Derivatives from Hydrazides and Ketene Dithioacetal

Coupling of Ethyl Cyanoacetate (B8463686) with Aromatic Diazonium Salts for 4-aminopyrazole carboxylic acid derivatives

An efficient two-step synthetic strategy has been developed for the synthesis of substituted ethyl 4-amino-[1,3'-bipyrazole]-3-carboxylates, which are derivatives of 4-aminopyrazole carboxylic acid. tu-clausthal.deresearchgate.net

The initial step is an azo coupling reaction between ethyl cyanoacetate and a pyrazolyldiazonium chloride. tu-clausthal.de The diazonium salt is typically prepared in situ from a corresponding aminopyrazole. The resulting product is a substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetate. tu-clausthal.de

This intermediate is then subjected to a Thorpe-Ziegler type cyclization reaction to construct the second pyrazole ring, yielding the final 4-amino-1,3'-bipyrazole derivative. tu-clausthal.de

| Reactant 1 | Reactant 2 | Intermediate | Cyclization Method | Product | Yield Range (%) |

| Ethyl Cyanoacetate | 1-Alkylpyrazolyldiazonium Chloride | Ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetate | Thorpe-Ziegler | Ethyl 4-amino-[1,3'-bipyrazole]-3-carboxylate | 73-87 (for intermediate) |

Table 5: Synthesis of 4-Aminopyrazole Carboxylic Acid Derivatives via Azo Coupling

Reaction of Arylhydrazononitriles with α-Haloacid Derivatives

One established route to the 4-aminopyrazole core involves the reaction of arylhydrazononitriles with α-haloacid derivatives. This method provides a versatile entry to a range of substituted pyrazoles. The reaction proceeds through a Thorpe-Ziegler type cyclization.

The general mechanism commences with the deprotonation of the α-carbon of the arylhydrazononitrile by a base, generating a reactive carbanion. This is followed by a nucleophilic attack of the carbanion on the electrophilic carbon of the α-haloacid derivative. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic pyrazole ring.

A notable example involves the reaction of 3-oxo-2-arylhydrazononitriles with α-haloketones, chloroacetonitrile, or ethyl chloroacetate, which readily yields 4-aminopyrazoles. The use of different α-haloacid derivatives allows for the introduction of various substituents at the 5-position of the pyrazole ring, enhancing the molecular diversity of the products.

Table 1: Examples of 4-Aminopyrazole Synthesis from Arylhydrazononitriles

| Arylhydrazononitrile Reactant | α-Haloacid Derivative | Base | Solvent | Product |

| 2-(2-phenylhydrazono)malononitrile | Ethyl chloroacetate | Sodium ethoxide | Ethanol | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate |

| 3-oxo-2-(phenylhydrazono)butanenitrile | Chloroacetone | Potassium carbonate | Acetone | 5-acetyl-3-methyl-1-phenyl-1H-pyrazol-4-amine |

| 2-cyano-2-(phenylhydrazono)acetamide | Chloroacetonitrile | Sodium hydride | DMF | 1-phenyl-1H-pyrazole-4,5-diamine |

Modern and Green Synthetic Approaches

In recent years, the development of synthetic methodologies has shifted towards more sustainable and efficient processes. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and simplify reaction procedures.

One-Pot Multicomponent Processes for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and often proceed with high yields and selectivity.

The synthesis of pyrazole derivatives through MCRs typically involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound or its equivalent, and other reactive species. For instance, a four-component reaction of a hydrazine, an aldehyde, a β-ketoester, and a nitrile can lead to highly substituted pyranopyrazoles. beilstein-journals.org The initial step is often the Knorr condensation of the hydrazine and the β-ketoester to form a pyrazolone (B3327878) intermediate, which then reacts further with the other components in a domino fashion.

These processes can be catalyzed by a variety of catalysts, including acids, bases, or even metal nanoparticles, and can often be performed in environmentally benign solvents like water or ethanol.

Table 2: Examples of One-Pot Multicomponent Synthesis of Pyrazole Derivatives

| Hydrazine | Aldehyde | β-Dicarbonyl Compound | Fourth Component | Catalyst/Conditions | Product Type |

| Hydrazine hydrate | Benzaldehyde | Ethyl acetoacetate | Malononitrile | Piperidine/Water | Pyrano[2,3-c]pyrazole |

| Phenylhydrazine | 4-Chlorobenzaldehyde | Acetylacetone | - | Acetic acid/Ethanol | 1,3,5-Trisubstituted pyrazole |

| Ethylhydrazine | - | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | - | Reflux in Ethanol | Ethyl 5-amino-1-ethyl-3-(methylthio)-1H-pyrazole-4-carboxylate |

Catalyst-Free Protocols for 1H-furo[2,3-c]pyrazole-4-amines

The development of catalyst-free synthetic methods is a significant step towards achieving green and sustainable chemistry. A notable example is the catalyst-free, one-pot, four-component domino reaction for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines in water. researchgate.net

This reaction involves hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate. researchgate.net The reaction proceeds through a sequence of steps, starting with the in-situ formation of a pyrazolone from the hydrazine and ethyl acetoacetate. This is followed by a Knoevenagel condensation with phenylglyoxal monohydrate, a Michael addition of the aromatic amine, intramolecular cyclization, and finally dehydration to yield the fused furo[2,3-c]pyrazole system. researchgate.net The use of water as the solvent and the absence of any catalyst make this protocol environmentally friendly and cost-effective. researchgate.net

Transition-Metal Catalysis in Pyrazole Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the pyrazole ring is no exception. Palladium and copper catalysts are particularly effective in C-N bond-forming reactions, which are crucial for the synthesis of N-substituted pyrazoles, including this compound. acs.orgrsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to couple an amine with a halogenated pyrazole. acs.orgosi.lvmit.edu For instance, 4-bromo-1-ethyl-1H-pyrazole can be coupled with an amine source in the presence of a palladium catalyst and a suitable ligand to afford this compound.

Copper-catalyzed reactions also provide a powerful means to synthesize aminopyrazoles. rsc.orgrsc.orgacs.org These reactions often proceed under milder conditions and with lower catalyst loadings compared to palladium-catalyzed systems. For example, the Ullmann condensation can be used to couple a pyrazole with an amine in the presence of a copper catalyst.

Table 3: Transition-Metal Catalyzed Synthesis of Aminopyrazole Derivatives

| Pyrazole Substrate | Amine Source | Catalyst | Ligand | Base | Solvent | Product Type |

| 4-Bromo-1-phenyl-1H-pyrazole | Benzylamine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | N-benzyl-1-phenyl-1H-pyrazol-4-amine |

| 4-Iodo-1-methyl-1H-pyrazole | Acetamide | CuI | N,N'-Dimethylethylenediamine | K2CO3 | Dioxane | N-(1-methyl-1H-pyrazol-4-yl)acetamide |

| 3-Bromo-1H-pyrazole | Aniline | Pd(OAc)2 | tBuBrettPhos | LHMDS | Toluene (B28343) | N-phenyl-1H-pyrazol-3-amine acs.org |

Photoredox Reactions in Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the construction of a wide range of organic molecules, including pyrazoles. acs.orgacs.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates.

One innovative approach involves a relay visible-light photoredox catalysis strategy for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.org This process involves multiple photoredox cycles with a single photocatalyst, enabling the efficient synthesis of complex pyrazole scaffolds under mild conditions. acs.org The reaction proceeds through a series of steps involving radical addition, intramolecular cyclization, and aromatization.

"On-Water" Synthesis for Furo[2,3-c]pyrazole-4-amine Derivatives

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The "on-water" synthesis of furo[2,3-c]pyrazole-4-amine derivatives is a prime example of a sustainable synthetic protocol. researchgate.net

As mentioned in the catalyst-free section, this one-pot, four-component domino reaction proceeds efficiently in water without the need for any added catalyst. researchgate.net The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can accelerate reaction rates and influence product selectivity. The simple work-up procedure, often involving filtration of the solid product, further adds to the green credentials of this methodology. researchgate.net This approach highlights the potential of water as a viable and advantageous solvent for the synthesis of complex heterocyclic systems. researchgate.net

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the preparation of appropriately substituted pyrazole precursors. The following sections detail the synthesis of key intermediates that are structurally related and employ methodologies applicable to the synthesis of the target compound's precursors.

Preparation of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

A common and efficient method for the synthesis of 5-aminopyrazole-4-carboxylates involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or its equivalent. chim.it A specific process for the synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester utilizes a 40% aqueous solution of methyl hydrazine and ethyl (ethoxymethylene)cyanoacetate as the primary starting materials. google.com The reaction is typically carried out in a solvent such as toluene. google.com The process involves the dropwise addition of methyl hydrazine to a solution of ethyl (ethoxymethylene)cyanoacetate in toluene at a controlled temperature, typically between 20-30°C. google.com Following the addition, the reaction mixture is held at this temperature for a period of 1-3 hours before being heated to reflux for approximately 2 hours to ensure complete cyclization. google.com Cooling the reaction mixture then induces precipitation of the product, which can be isolated by filtration and dried. google.com

A similar procedure is employed for the synthesis of related analogs, such as 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com In this case, (4-methoxyphenyl)hydrazine (B1593770) hydrochloride is reacted with ethyl (ethoxymethylene)cyanoacetate in ethanol in the presence of a base like potassium carbonate. prepchem.com The mixture is refluxed for an extended period, and upon cooling and pouring into ice water, the product precipitates and is collected by filtration. prepchem.com These methods provide a general framework for the synthesis of N-alkylated 5-aminopyrazole-4-carboxylic acid esters, which are valuable intermediates.

Formation of Hydrazone Intermediates in Pyrazole Synthesis

The formation of a hydrazone is a critical intermediate step in many classical and modern pyrazole syntheses. chim.itorganic-chemistry.org In the reaction of a 1,3-dicarbonyl compound with a hydrazine, the initial step involves a nucleophilic attack of the hydrazine onto one of the carbonyl groups, leading to the formation of a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. mdpi.com

Synthesis of Fluorine-Containing Pyrazole Building Blocks

The incorporation of fluorine atoms or fluorine-containing groups into the pyrazole scaffold is of significant interest in medicinal and agricultural chemistry, as it can profoundly influence the biological activity of the molecule. nih.govolemiss.eduacs.org Consequently, various synthetic strategies have been developed to access fluorine-containing pyrazole building blocks. acs.orgresearchgate.net

One common approach is the cyclocondensation of fluorinated 1,3-dielectrophilic reagents with hydrazines. conicet.gov.ar For example, the reaction of a 1,3-diketone bearing a trifluoromethyl group with a monosubstituted hydrazine can lead to the formation of fluorinated pyrazoles. conicet.gov.ar However, this method can sometimes result in a mixture of regioisomers, the separation of which can be challenging. conicet.gov.ar The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically improve the regioselectivity in such reactions. conicet.gov.ar

Another strategy involves the use of versatile fluorine-containing building blocks in cycloaddition reactions. encyclopedia.pubsemanticscholar.org For example, β-CF3-1,3-enynes can undergo a [3+2] cycloaddition reaction with diazo compounds to produce trifluoromethylated pyrazolines, which can be subsequently oxidized to pyrazoles. encyclopedia.pub The solvent polarity can play a crucial role in directing the reaction towards either [2+1] or [3+2] cycloaddition pathways. encyclopedia.pub

Direct fluorination of a pre-formed pyrazole ring is also a viable method. acs.org Electrophilic fluorinating agents, such as Selectfluor, can be used to introduce fluorine atoms at specific positions on the pyrazole ring. acs.orgthieme-connect.com For instance, pyrazole-containing carboxylic acids have been successfully subjected to decarboxylative fluorination using Selectfluor to yield fluoropyrazoles. acs.org These methods provide access to a diverse range of fluorinated pyrazole building blocks that are valuable for the synthesis of complex target molecules. enamine.net

Derivatization Strategies for this compound

Nucleophilic Substitution Reactions of the Amino Group

The amino group of this compound is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. In 5-aminopyrazoles, the exocyclic primary amino group is generally the most nucleophilic site in the molecule, exhibiting greater reactivity towards electrophiles than the endocyclic nitrogen atoms of the pyrazole ring. nih.gov This inherent reactivity allows for selective functionalization at this position.

The nucleophilic character of the amino group facilitates a variety of substitution reactions. These include acylation, sulfonylation, alkylation, and the formation of imines through condensation with aldehydes and ketones. For instance, the reaction of 5-aminopyrazoles with acylating agents such as acid chlorides or anhydrides readily yields the corresponding amides. Similarly, treatment with sulfonyl chlorides provides sulfonamide derivatives. The Knoevenagel condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds in the presence of a catalyst can be utilized to synthesize more complex fused heterocyclic systems. scirp.org

In the case of pyrazoles with multiple amino groups, selective functionalization can often be achieved by exploiting the differences in nucleophilicity between the primary and secondary amino groups. nih.gov For example, a secondary alkylamine on the pyrazole core is significantly more nucleophilic than a primary aromatic amine, allowing for selective alkylation of the secondary amine while leaving the primary amine unaffected. nih.gov These nucleophilic substitution reactions of the amino group are fundamental strategies for the elaboration of the this compound scaffold.

Alkylation and Acylation of Amine Functionality

The amine functionality at the C4 position of the pyrazole ring is a key site for synthetic modification. Standard organic chemistry reactions can be employed to introduce alkyl and acyl groups, thereby altering the compound's physicochemical properties.

Alkylation of the primary amine can be achieved through several methods. One common approach is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction of an aminopyrazole with an aldehyde first forms an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method is highly versatile for introducing a wide range of alkyl substituents. ineosopen.orgmdpi.com Another modern approach involves photocatalytic methods, which can facilitate the α-alkylation of amines using alkyl halides. thieme-connect.de

Acylation of this compound introduces an acyl group onto the nitrogen atom, forming an amide. This is typically accomplished by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation is fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.

Formation of Substituted Amino Groups (e.g., N-cyclohexyl, N-heptan-4-yl, N-isopropyl)

The synthesis of N-substituted derivatives of this compound is a critical step in medicinal chemistry and materials science, allowing for the fine-tuning of molecular properties. Reductive amination is a particularly effective and widely used strategy for this purpose. organic-chemistry.org This process involves the reaction of the parent amine with a suitable carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the target secondary or tertiary amine.

The general scheme for the reductive amination of this compound is as follows:

Imine Formation: this compound reacts with a carbonyl compound (e.g., cyclohexanone, heptan-4-one, or acetone).

Reduction: The resulting imine intermediate is reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ineosopen.orgmdpi.com

This methodology can be applied to synthesize a variety of N-substituted derivatives.

N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine: This derivative can be synthesized via reductive amination of this compound with cyclohexanone. While a direct synthesis is not detailed in the provided sources, the existence of similar structures like 1-(2-Ethylcyclohexyl)-1h-pyrazol-4-amine suggests the feasibility of this transformation. chemscene.com

N-heptan-4-yl-1-ethyl-1H-pyrazol-4-amine: The formation of this specific compound, which is commercially available, would involve the reductive amination of this compound with heptan-4-one. cymitquimica.com

N-isopropyl-1-ethyl-1H-pyrazol-4-amine: This compound can be prepared by the reductive amination of the parent amine with acetone. The availability of the isomeric starting material, 1-isopropyl-1H-pyrazol-4-amine, highlights the importance of regioselective synthesis in this class of compounds. bldpharm.comsigmaaldrich.com

The following table summarizes the proposed synthetic routes for these derivatives via reductive amination.

| Target Compound | Starting Amine | Carbonyl Reagent | Potential Reducing Agent |

|---|---|---|---|

| N-cyclohexyl-1-ethyl-1H-pyrazol-4-amine | This compound | Cyclohexanone | Sodium triacetoxyborohydride |

| N-heptan-4-yl-1-ethyl-1H-pyrazol-4-amine | This compound | Heptan-4-one | Sodium triacetoxyborohydride |

| N-isopropyl-1-ethyl-1H-pyrazol-4-amine | This compound | Acetone | Sodium borohydride |

Advanced Spectroscopic and Analytical Characterization of 1 Ethyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-ethyl-1H-pyrazol-4-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, and the amino substituent.

The protons of the ethyl group typically appear as a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from spin-spin coupling with each other. researchgate.net The protons on the pyrazole ring itself will present signals in the aromatic region of the spectrum. mdpi.com The chemical shifts of these ring protons are influenced by the electronic effects of the substituents. researchgate.net The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole C3-H | 7.0 - 8.0 | Singlet | N/A |

| Pyrazole C5-H | 7.0 - 8.0 | Singlet | N/A |

| Ethyl N-CH₂ | 3.5 - 4.5 | Quartet | ~7 Hz |

| Amino -NH₂ | 3.0 - 5.0 | Broad Singlet | N/A |

| Ethyl -CH₃ | 1.0 - 1.5 | Triplet | ~7 Hz |

Note: Predicted values are based on typical chemical shifts for substituted pyrazole derivatives and may vary depending on the solvent and experimental conditions. researchgate.netmdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the confirmation of the molecular framework. nih.gov

In the ¹³C NMR spectrum of this compound, separate resonances are expected for the three carbon atoms of the pyrazole ring and the two carbons of the ethyl substituent. The chemical shifts of the pyrazole ring carbons are typically found in the range of 110-150 ppm. researchgate.netmdpi.com The carbon atom bearing the amino group (C4) will be significantly influenced by the nitrogen's electron-donating effect. The signals for the ethyl group carbons will appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | 130 - 145 |

| Pyrazole C4 | 110 - 125 |

| Pyrazole C5 | 135 - 150 |

| Ethyl N-CH₂ | 40 - 50 |

| Ethyl -CH₃ | 10 - 20 |

Note: Predicted values are based on typical chemical shifts for substituted pyrazole derivatives and may vary depending on the solvent and experimental conditions. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq For pyrazole derivatives, IR spectra show characteristic absorption bands that confirm the presence of specific structural features. acs.orgnih.gov

The IR spectrum of this compound is expected to display distinct bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the ethyl group and pyrazole ring, and the C=N and C=C bonds within the heterocyclic ring. mdpi.com The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aliphatic ethyl group is observed around 2850-3000 cm⁻¹, while aromatic C-H stretching occurs slightly above 3000 cm⁻¹. mdpi.com Vibrations associated with the pyrazole ring (C=C and C=N stretching) are found in the 1400-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | C-H Stretch | 2850 - 2960 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 |

| Aliphatic C-H (ethyl) | C-H Bend | 1375 - 1470 |

Note: These are typical frequency ranges and can be influenced by the molecular environment and sample state. mdpi.comacs.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can unequivocally confirm its molecular structure. The analysis would reveal the planarity of the pyrazole ring and the conformation of the ethyl substituent relative to the ring. Furthermore, it would elucidate the hydrogen-bonding networks established by the 4-amino group in the crystal lattice, providing valuable information about the solid-state packing and intermolecular forces. iucr.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds. researchgate.net Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to quickly assess the purity of a sample. By using an appropriate solvent system, the components of a mixture can be separated based on their differential adsorption to the stationary phase.

For purification on a larger scale and for obtaining highly pure samples for analysis, column chromatography is employed. High-performance liquid chromatography (HPLC) is the method of choice for quantitative purity analysis. For amine-containing compounds like this compound, reversed-phase HPLC is often effective. The use of basic additives in the mobile phase can be impactful for achieving good peak shape and separation of basic analytes. mdpi.com Chiral chromatographic methods can also be developed to separate enantiomers if a chiral center is introduced into the molecule. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of this compound derivatives due to its high sensitivity and selectivity. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing detailed structural information and enabling the detection of compounds at trace levels.

In the analysis of pyrazole derivatives, LC-MS is frequently employed for reaction monitoring, impurity profiling, and the identification of metabolites. The choice of ionization source is critical, with electrospray ionization (ESI) being commonly used for polar compounds like aminopyrazoles, typically in positive ion mode to form protonated molecules [M+H]+.

While specific experimental LC-MS data for this compound is not extensively published, predictive models provide valuable insights into its expected behavior. The predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can aid in the identification of the compound. The predicted CCS values for various adducts of this compound are presented below.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 112.08693 | 120.3 |

| [M+Na]+ | 134.06887 | 129.5 |

| [M-H]- | 110.07237 | 121.3 |

| [M+NH4]+ | 129.11347 | 142.0 |

| [M+K]+ | 150.04281 | 128.3 |

| [M+H-H2O]+ | 94.07691 | 113.6 |

| [M+HCOO]- | 156.07785 | 144.8 |

The fragmentation pattern of pyrazole derivatives in the mass spectrometer is influenced by the substituents on the pyrazole ring. Common fragmentation pathways for N-substituted pyrazoles involve cleavage of the substituent from the nitrogen atom and ring fragmentation. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group and subsequent cleavages of the pyrazole ring. The study of these fragmentation patterns is essential for the structural elucidation of unknown derivatives or metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds, employing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of pyrazole derivatives would utilize a C18 column. The mobile phase often consists of a mixture of acetonitrile or methanol and water, with the addition of modifiers like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution by controlling the ionization of the amine group. For Mass-Spec (MS) compatible applications, formic acid is preferred over phosphoric acid. sielc.com

The retention behavior of this compound derivatives in RP-HPLC is primarily governed by their polarity. The ethyl group at the 1-position and other substituents on the pyrazole ring will influence the compound's hydrophobicity and, consequently, its retention time. More hydrophobic derivatives will have longer retention times.

Given the polar nature of this compound, it can be challenging to achieve sufficient retention on standard C18 columns. In such cases, the use of ion-pair reagents in the mobile phase can be employed to enhance retention and improve separation from other polar compounds.

Below is a table outlining a typical set of HPLC conditions that could be applied for the analysis of this compound derivatives.

Typical HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

These conditions would be a starting point and would require optimization for specific derivatives to achieve the desired separation and sensitivity. The validation of the HPLC method according to ICH guidelines is essential to ensure its accuracy, precision, linearity, and robustness for routine analysis.

Computational and Theoretical Studies of 1 Ethyl 1h Pyrazol 4 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, molecular orbitals, and other key chemical characteristics.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of molecular properties. While specific DFT studies exclusively on 1-ethyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the principles of DFT are routinely applied to similar pyrazole (B372694) derivatives to understand their geometry, electronic properties, and reactivity.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. A representative table of calculated properties for a pyrazole derivative, based on common DFT approaches, is shown below.

| Property | Calculated Value | Method/Basis Set |

| Total Energy | (Value in Hartrees) | B3LYP/6-311G(d,p) |

| Dipole Moment | (Value in Debye) | B3LYP/6-311G(d,p) |

| HOMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| LUMO Energy | (Value in eV) | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | (Value in eV) | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations for pyrazole derivatives.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides insights into the chemical reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For pyrazole derivatives, the distribution of HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery and development.

Ligand-Target Interactions (e.g., CDK2/cyclin E)

Pyrazole derivatives have been identified as a significant class of compounds that can act as inhibitors for various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2). CDK2, often in complex with cyclin E, is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy.

Molecular docking studies on pyrazole-based inhibitors targeting CDK2 have revealed key interactions within the ATP-binding site. Although specific docking studies for this compound are not detailed, studies on analogous compounds show that the pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The amine group and the ethyl substituent of this compound would also be expected to influence the binding orientation and affinity through additional interactions with amino acid residues in the binding pocket.

Binding Affinity Predictions

Binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value, quantifies the strength of the interaction between a ligand and its target. Computational methods can be used to predict these values. For pyrazole analogues targeting CDK2, binding affinity predictions are often based on scoring functions within docking programs and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

The predicted binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The table below illustrates the type of data that can be generated from such predictive studies for a series of pyrazole analogues.

| Compound | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues (CDK2) |

| Analogue 1 | 0.05 | LEU83, GLU81 |

| Analogue 2 | 0.12 | LEU83, ASP86 |

| Analogue 3 | 0.08 | LEU83, LYS33 |

Note: This table is a representation of typical data from binding affinity prediction studies on pyrazole-based CDK2 inhibitors.

Computational Chemistry Data Analysis

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 43.84 Ų. ambeed.com

To provide context, the TPSA of a related analogue, 1-methyl-1H-pyrazol-4-amine, is 43.8 Ų. nih.gov The similarity in TPSA values between the ethyl and methyl analogues is expected, as the addition of a methylene (B1212753) group in the ethyl substituent does not significantly alter the polar surface area.

| Compound | TPSA (Ų) |

|---|---|

| This compound | 43.84 |

| 1-methyl-1H-pyrazol-4-amine | 43.8 |

LogP (Lipophilicity) Values

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Several computational methods are used to predict LogP values, each employing different algorithms. For this compound, a consensus LogP value of 0.22 has been determined from the average of five different prediction methods. ambeed.com

The individual predicted LogP values for this compound are as follows:

iLOGP: 1.09

XLOGP3: -0.15

WLOGP: 0.49

MLOGP: -0.27

SILICOS-IT: -0.05

In comparison, the predicted XlogP for the analogue (1-ethyl-1h-pyrazol-4-yl)methylamine is -0.1. uni.lu

| Compound | Prediction Method | LogP Value |

|---|---|---|

| This compound | Consensus LogP | 0.22 |

| iLOGP | 1.09 | |

| XLOGP3 | -0.15 | |

| WLOGP | 0.49 | |

| MLOGP | -0.27 | |

| SILICOS-IT | -0.05 | |

| (1-ethyl-1h-pyrazol-4-yl)methylamine | XlogP | -0.1 |

Hydrogen Bond Acceptor and Donor Counts

The number of hydrogen bond acceptors and donors in a molecule is fundamental to its interaction with biological targets and its physicochemical properties. For this compound, computational studies indicate that it has 1.0 hydrogen bond acceptor and 1.0 hydrogen bond donor. ambeed.com

The analogue 1-methyl-1H-pyrazol-4-amine has a predicted hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. nih.gov

| Compound | Hydrogen Bond Acceptor Count | Hydrogen Bond Donor Count |

|---|---|---|

| This compound | 1.0 | 1.0 |

| 1-methyl-1H-pyrazol-4-amine | 2 | 1 |

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in oral bioavailability. Computational analysis shows that this compound has 1 rotatable bond. ambeed.com In contrast, its analogue, 1-methyl-1H-pyrazol-4-amine, has 0 rotatable bonds. nih.gov

| Compound | Rotatable Bonds |

|---|---|

| This compound | 1 |

| 1-methyl-1H-pyrazol-4-amine | 0 |

Predicted Collision Cross Section (CCS)

The Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase and is an emerging parameter in analytical and structural chemistry. Predicted CCS values can aid in the identification of compounds in complex mixtures. The predicted CCS values for various adducts of (1-ethyl-1h-pyrazol-4-yl)methylamine, an analogue of the target compound, have been calculated using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 140.11823 | 129.2 |

| [M+Na]+ | 162.10017 | 137.4 |

| [M-H]- | 138.10367 | 130.3 |

| [M+NH4]+ | 157.14477 | 150.0 |

| [M+K]+ | 178.07411 | 136.1 |

| [M+H-H2O]+ | 122.10821 | 122.0 |

| [M+HCOO]- | 184.10915 | 153.5 |

| [M+CH3COO]- | 198.12480 | 176.7 |

| [M+Na-2H]- | 160.08562 | 135.7 |

| [M]+ | 139.11040 | 129.7 |

| [M]- | 139.11150 | 129.7 |

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase for (1-ethyl-1h-pyrazol-4-yl)methylamine. uni.lu

Mechanistic Computational Investigations of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions involving heterocyclic compounds like pyrazoles. These studies provide detailed insights into reaction pathways, transition states, and the factors governing reactivity and regioselectivity.

For pyrazole derivatives, computational studies have been instrumental in understanding various reactions. For instance, the N-alkylation of pyrazoles, a fundamental transformation for introducing substituents, has been the subject of theoretical investigation. DFT calculations at the B3LYP/6-31G**(d) level have been used to justify the regioselectivity observed in the N1-alkylation of 3-substituted pyrazoles. researchgate.net These computational models help in predicting the favored site of alkylation by analyzing the energies of the possible transition states, often revealing that steric and electronic factors of the substituents play a crucial role. researchgate.netnih.gov

Furthermore, the mechanism of electrophilic substitution on the pyrazole ring has been computationally explored. rrbdavc.org Pyrazole is an aromatic heterocycle, and understanding the regioselectivity of electrophilic attack is vital for its functionalization. Theoretical calculations can map the potential energy surface for the attack of an electrophile at different positions of the pyrazole ring, identifying the most favorable reaction pathway. rrbdavc.org Such studies have confirmed that electrophilic substitution typically occurs at the C4 position. rrbdavc.org

DFT has also been employed to study the synthesis of pyrazole derivatives through various reaction pathways. researchgate.netnih.govtandfonline.com These computational investigations can help in optimizing reaction conditions and in the design of new synthetic routes by providing a molecular-level understanding of the reaction mechanism. researchgate.netmdpi.com

Applications of 1 Ethyl 1h Pyrazol 4 Amine in Advanced Research Areas

Pharmaceutical and Medicinal Chemistry Research

Scaffold for Drug Synthesis and Development

The 1-ethyl-1H-pyrazol-4-amine structure is a valuable starting material in synthetic and medicinal chemistry. The pyrazole (B372694) ring is an aromatic heterocycle whose distinct chemical properties, including the arrangement of its nitrogen atoms, allow for specific, directed interactions with biological macromolecules. nih.gov The amino group at the 4-position provides a key reactive site for further molecular elaboration, enabling chemists to construct larger, more complex molecules through reactions such as amidation or coupling reactions. nih.gov

The N-ethyl group at the 1-position influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical factors in drug development. Researchers frequently synthesize libraries of compounds with different N-alkyl substituents (like methyl, ethyl, etc.) to optimize potency and pharmacokinetic profiles. nih.gov The use of pyrazole-containing building blocks is evident in numerous clinically approved drugs and investigational agents, highlighting the scaffold's importance in creating therapeutically relevant molecules. nih.govnih.gov

Investigation of Biological Target Interactions and Mechanisms of Action

Derivatives built upon the 4-aminopyrazole scaffold have been shown to interact with a wide array of biological targets, which is fundamental to their therapeutic potential. A primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov

In the realm of cancer research, pyrazole derivatives have been designed to inhibit various protein kinases, which are critical regulators of cell growth and proliferation. researchgate.netbohrium.com A significant target is the family of Cyclin-Dependent Kinases (CDKs), which control the cell division cycle. nih.govnih.gov By binding to the ATP-binding pocket of these kinases, pyrazole-based inhibitors can block their activity, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Furthermore, some antimicrobial pyrazole compounds have been found to target bacterial enzymes essential for survival, such as DNA gyrase and topoisomerases. nih.gov

Development of Cyclin-Dependent Kinase (CDK) Inhibitors

A particularly fruitful area of research for N-substituted 4-aminopyrazoles is the development of potent and selective CDK inhibitors for cancer therapy. nih.govnih.gov Misregulation of CDKs is a hallmark of many cancers, making them a prime target for drug development. researchgate.net Research has led to the discovery of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as highly potent CDK2 inhibitors. nih.govnih.govmdpi.com

In these structures, a 4-aminopyrazole moiety is coupled to a pyrimidine (B1678525) core. Structure-activity relationship (SAR) studies revealed that the N-substituent on the pyrazole ring is a critical determinant of activity. While many published examples use an N-methyl group, the exploration of other alkyl groups like ethyl is a standard strategy in medicinal chemistry to fine-tune inhibitor potency and selectivity. nih.gov One of the most potent compounds from this class, which incorporates the core 4-aminopyrazole structure, demonstrated a Ki (inhibition constant) of 0.005 µM against CDK2. nih.govnih.gov This compound also showed significant antiproliferative activity across a wide range of cancer cell lines. nih.govnih.govmdpi.com

| Compound | Target | Inhibition (Ki, µM) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (14) | CDK2 | 0.007 | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (14) | CDK5 | 0.003 | nih.gov |

| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | 0.005 | nih.govnih.gov |

| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK1 | 0.071 | nih.gov |

| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK5 | 0.012 | nih.gov |

| 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK9 | 0.040 | nih.gov |

Anti-Inflammatory and Analgesic Properties of Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.gov Several clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazolone (B3327878) structure, a close relative of pyrazole. nih.gov Research has demonstrated that various pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of COX enzymes. nih.gov

Studies on different series of pyrazole derivatives have shown significant reduction of inflammation in preclinical models, such as the carrageenan-induced rat paw edema model. nih.gov Molecular modeling studies have further elucidated that these compounds can fit into the active site of COX-2, forming key interactions that block its enzymatic activity. nih.gov The analgesic effects of these compounds are often linked to their anti-inflammatory action, as they reduce the production of prostaglandins (B1171923) that sensitize nerve endings to pain. nih.gov

| Compound Class | Activity | Mechanism/Model | Reference |

|---|---|---|---|

| 1,3,4-Trisubstituted pyrazole derivatives | Excellent anti-inflammatory activity (≥84.2% inhibition) | Carrageenan-induced paw edema | nih.gov |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Maximum activity comparable to diclofenac (B195802) sodium | Anti-inflammatory screening | nih.gov |

| Pyrazoline derivatives | Potent inhibition of carrageenan-induced paw edema and nociception | In vivo inflammation and pain models | nih.gov |

Anticancer and Antiproliferative Activities

The anticancer potential of pyrazole-based compounds is a major focus of modern medicinal chemistry. bohrium.comijpsjournal.comsrrjournals.com As mentioned, their ability to inhibit CDKs is a key mechanism. nih.govnih.gov The antiproliferative effects of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been demonstrated against a broad panel of human cancer cell lines, with GI50 (concentration for 50% growth inhibition) values often in the sub-micromolar range. nih.govnih.govmdpi.com

Mechanistic studies have confirmed that these compounds can induce cell cycle arrest at the S and G2/M phases and trigger apoptosis in cancer cells. nih.govnih.gov Beyond CDK inhibition, other pyrazole derivatives have been found to exert their anticancer effects through different mechanisms, such as inhibiting tubulin polymerization, which disrupts the cell's cytoskeleton, or inhibiting other crucial kinases like Epidermal Growth Factor Receptor (EGFR). ijpsjournal.comsrrjournals.com

| Compound | Cancer Cell Line | Activity (GI50, µM) | Reference |

|---|---|---|---|

| Compound 15 (CDK2 Inhibitor) | Ovarian (A2780) | 0.158 | nih.gov |

| Compound 15 (CDK2 Inhibitor) | Colon (HCT-116) | 0.127 | nih.gov |

| Compound 15 (CDK2 Inhibitor) | Breast (MCF7) | 0.187 | nih.gov |

| Compound 15 (CDK2 Inhibitor) | Prostate (PC-3) | 0.185 | nih.gov |

| Compound 15 (CDK2 Inhibitor) | Lung (NCI-H460) | 0.155 | nih.gov |

Antimicrobial and Anti-Infective Applications

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.govmdpi.com The versatility of the pyrazole scaffold allows for the synthesis of compounds that can combat a range of pathogens. nih.gov For instance, certain pyrazole-thiazole hybrids have shown good to moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The mechanisms underlying these antimicrobial effects can vary. Some pyrazole derivatives are believed to interfere with essential cellular processes in microbes. For example, specific compounds have been designed to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication, thereby preventing bacterial growth. nih.gov Other studies have focused on creating pyrazole derivatives that are effective against fungal pathogens, with some showing promising minimum inhibitory concentration (MIC) values against fungi like Fusarium oxysporum and Botrytis fabae.

Antioxidant Properties

The pyrazole nucleus, a core component of this compound, is a subject of significant investigation for its antioxidant capabilities. Research into related aminopyrazole compounds has revealed that the presence of amino and hydroxyl groups on the pyrazole ring can be important for antioxidant activity. researchgate.net Studies on various 5-aminopyrazole (5AP) derivatives have demonstrated their potential as radical scavengers and inhibitors of reactive oxygen species (ROS) production. nih.gov

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to quantify this antioxidant potential. For instance, certain 5-aminopyrazole derivatives have shown notable antioxidant activity, which is often compared to the standard antioxidant, Trolox. nih.gov While direct studies on the antioxidant properties of this compound are not extensively detailed in the available literature, the established antioxidant capacity of the broader aminopyrazole class suggests its potential in this area. The mechanism of action is thought to involve hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. researchgate.net

Table 1: Antioxidant Activity of Selected Aminopyrazole Derivatives This table presents data for related compounds to illustrate the antioxidant potential of the aminopyrazole scaffold.

| Compound Derivative | Assay | Results (Antioxidant Activity %) | Reference |

| 5-Aminopyrazole derivative 4b | DPPH | 27.65% | nih.gov |

| 5-Aminopyrazole derivative 4c | DPPH | 15.47% | nih.gov |

| 5-Aminopyrazole derivative 3c | DPPH | 4.22% | nih.gov |

| 4-Aminopyrazolol derivative | ABTS | High activity, comparable to Trolox | researchgate.net |

Precursors to Sildenafil (B151) Analogues

The 4-aminopyrazole framework, central to this compound, is a well-established and valuable precursor in the synthesis of pyrazolo[4,3-d]pyrimidines. This class of compounds is biologically significant, forming the core structure of sildenafil and its analogues. nih.govbeilstein-journals.org Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is used in the treatment of erectile dysfunction. newdrugapprovals.org

The synthesis of sildenafil analogues often involves the cyclization of appropriately substituted 4-aminopyrazole-5-carboxamides. mdpi.comresearchgate.net The amino group at the C4 position of the pyrazole ring is crucial for the key cyclization step that forms the pyrimidine ring of the pyrazolo[4,3-d]pyrimidine system. nih.gov Researchers have developed various synthetic routes starting from derivatives like ethyl 4-amino-1-alkyl-pyrazole-5-carboxylates to build these complex heterocyclic systems efficiently. nih.govbeilstein-journals.org The ethyl group at the N1 position of this compound influences the pharmacokinetic properties of the final analogue.

The general synthetic pathway involves:

Preparation of a substituted 4-aminopyrazole derivative. mdpi.com

Acylation of the amino group.

Cyclization to form the pyrazolo[4,3-d]pyrimidinone core. newdrugapprovals.org

Further functionalization to yield the final sildenafil analogue. newdrugapprovals.org

This strategic use of 4-aminopyrazoles underscores their importance as key intermediates in medicinal chemistry and drug discovery. nih.govresearchgate.net

Research into Neurological Disorders

While direct research specifically citing this compound in the context of neurological disorders is limited, the broader class of pyrazole derivatives is actively being investigated for potential therapeutic applications in this field. The pyrazole scaffold is considered a valuable pharmacophore for developing agents that target enzymes and receptors within the central nervous system.

Studies have shown that certain pyrazole-containing compounds can act as inhibitors of kinases like casein kinase 1δ/ε (CK1δ/ε), which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. nih.gov For example, a series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were identified as potential leads for CK1δ/ε inhibitor development. nih.gov Furthermore, other research has focused on synthesizing pyrazole-based scaffolds as potential anti-Alzheimer agents that inhibit cholinesterase enzymes, which are key targets in managing the disease. nih.gov The neuroprotective activity of some pyrazole compounds has also been evaluated in models associated with Parkinson's and Alzheimer's diseases, with some derivatives showing protective effects against glutamate-induced oxidative damage and a reduction in caspase-3/7 activity. researchgate.net These findings suggest that the pyrazole moiety, as present in this compound, is a promising starting point for the design of novel therapeutic agents for neurological disorders.

Agrochemical Research and Development

Building Blocks for Agrochemical Synthesis

The pyrazole ring system is a fundamental building block in the synthesis of a wide range of agrochemicals due to its favorable metabolic stability and ability to interact with various biological targets. nih.govnih.gov this compound, as a functionalized pyrazole, serves as a versatile intermediate for constructing more complex molecules with desired biological activities. ics-ir.org The amino group provides a reactive handle for introducing diverse substituents and building larger molecular frameworks. These pyrazole-based structures are integral to many commercial pesticides. nih.gov The synthesis of active agrochemical ingredients often involves multi-step processes where the pyrazole core is assembled and subsequently modified. nih.gov

Development of Fungicides

The pyrazole scaffold is a particularly prominent and successful pharmacophore in the design of modern fungicides. nih.gov Several commercial fungicides are succinate (B1194679) dehydrogenase inhibitors (SDHIs) that feature a pyrazole-carboxamide core structure. These include major products like bixafen, fluxapyroxad, and penthiopyrad. nih.gov The synthesis of these active ingredients often relies on pyrazole intermediates that are structurally related to this compound.

Research in this area focuses on synthesizing novel pyrazole carboxamide derivatives and evaluating their fungicidal activity against a panel of economically important plant pathogens. nih.govacs.org The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrazole ring significantly influence the antifungal efficacy. nih.gov For instance, the introduction of specific moieties at different positions can enhance the activity against fungi such as Botrytis cinerea and Valsa mali. nih.govacs.org

Table 2: Fungicidal Activity of Selected Pyrazole Carboxamide Derivatives This table presents efficacy data for representative compounds to highlight the potential of the pyrazole scaffold in fungicide development.

| Compound Derivative | Target Fungus | Efficacy (EC₅₀ in mg/L) | Reference |

| Compound 24 | Botrytis cinerea | 0.40 | acs.org |

| Compound 24 | Sclerotinia sclerotiorum | 3.54 | acs.org |

| Compound 15 | Valsa mali | 0.32 | acs.org |

| Compound 26 | Rhizoctonia solani | 2.182 | nih.gov |

| Compound 26 | Thanatephorus cucumeris | 1.638 | nih.gov |

Materials Science and Coordination Chemistry

In the fields of materials science and coordination chemistry, pyrazole-containing ligands are widely used to construct coordination polymers and metal-organic frameworks (MOFs). acs.org The nitrogen atoms of the pyrazole ring are excellent donors for coordinating with metal ions, leading to the formation of stable and predictable structures. rsc.org

Synthesis of Complex Molecules and Materials

The structural framework of this compound makes it a valuable precursor in the synthesis of more elaborate molecular architectures and functional materials. Aminopyrazoles, as a class, are recognized as crucial building blocks for creating a variety of heterocyclic systems. scirp.org The presence of a nucleophilic amino group and multiple nitrogen atoms within the pyrazole ring allows for a diverse range of chemical transformations.

Researchers have utilized aminopyrazole cores to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These complex molecules often exhibit significant biological activity. scirp.org The synthesis of these larger compounds can be achieved through reactions like condensation, acylation, and alkylation, which leverage the reactivity of the amino group. For instance, the reaction of aminopyrazoles with β-ketonitriles is a common method for constructing more complex heterocyclic structures.

In the realm of materials science, pyrazole derivatives are employed in the development of novel materials with specific functionalities. royal-chem.com They serve as monomers or key components in the synthesis of conductive polymers and materials for solar energy conversion. royal-chem.com The ability of the pyrazole ring to participate in extended π-conjugated systems is a key factor in these applications.

Table 1: Examples of Complex Molecules Synthesized from Aminopyrazole Scaffolds

| Resulting Compound Class | Synthetic Precursor | Key Reaction Type | Reference |

| Pyrazolo[1,5-a]pyrimidines | Aminopyrazole | Condensation | |

| Pyrazolo[3,4-b]quinolines | 5-Aminopyrazole | Multicomponent Reaction | nih.gov |

| Imidazo[1,2-b]pyrazoles | Amino-1-(2-hydroxyethyl)pyrazole | Formylation and Cyclization | scirp.org |

| Pyrazolo[3,4-d] royal-chem.comresearchgate.netdntb.gov.uatriazin-4-ones | 5-Amino-1H-pyrazole-4-carbonitriles | Diazotization | scirp.org |

Ligands for Metal Complexation

The nitrogen atoms in the pyrazole ring of this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. Pyrazole-derived ligands have been extensively studied in coordination chemistry, forming stable complexes with a wide array of transition metals. researchgate.netacs.org The resulting metal complexes have applications in catalysis, materials science, and bioinorganic chemistry. eiu.edu

The coordination behavior of pyrazole-based ligands can be tailored by the substituents on the pyrazole ring. The ethyl group at the N1 position and the amino group at the C4 position of this compound can influence the steric and electronic properties of the resulting metal complexes. These complexes can adopt various geometries, including mononuclear and polynuclear structures. eiu.edunih.gov For example, pyrazole-acetamide ligands, which share structural similarities with aminopyrazoles, have been shown to form mononuclear coordination complexes with cadmium, copper, and iron. nih.gov

The ability of these ligands to form stable, multidentate coordination complexes is a key feature. eiu.edu This has led to their use in modeling the active sites of metalloenzymes and in the development of catalysts for reactions such as olefin polymerization. eiu.edu

Photovoltaic and Optoelectronic Applications

Pyrazole derivatives are being actively investigated for their potential use in photovoltaic and optoelectronic devices, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). royal-chem.comresearchgate.net Their specific photophysical and electronic properties, such as high hole transfer efficiency and favorable dipole moments, make them attractive candidates for these applications. researchgate.net The electron-rich nature of the pyrazole unit allows it to function effectively as an electron donor in donor-acceptor type functional molecules. researchgate.net

In the context of organic solar cells, pyrazole-containing polymers and small molecules are explored as materials for the active layer, where light absorption and charge separation occur. researchgate.netmdpi.com The performance of these devices is influenced by factors such as the band gap, and the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the materials, which can be tuned by modifying the substituents on the pyrazole core. researchgate.netmdpi.com For instance, the introduction of different functional groups can alter the emission properties and energy levels of pyrazoloquinoline derivatives used in solar cells and OLEDs. mdpi.com

Research has shown that pyrazole derivatives can be used as donor materials in DSSCs and as both donor and acceptor materials in organic solar cells, depending on the specific molecular design. researchgate.netdntb.gov.ua Quantum chemical computations are often employed to predict the charge transport and electronic characteristics of these materials to assess their suitability for photovoltaic applications. researchgate.netdntb.gov.ua

Table 2: Photovoltaic Parameters of a Representative Pyrazole Derivative-based Solar Cell

| Parameter | Value | Reference |